Methyl 2-(4-hydroxyphenyl)benzoate
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Overview
Description
“Methyl 2-(4-hydroxyphenyl)benzoate” is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxyphenyl)benzoate” can be analyzed using various spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopies . Quantum chemical studies can also provide insights into the molecular structure .Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxyphenyl)benzoate” has several physical and chemical properties. It has a molecular weight of 256.25 g/mol . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . Its rotatable bond count is 4 . Its exact mass and monoisotopic mass are 256.07355886 g/mol .Scientific Research Applications
Selective and Colorimetric Fluoride Chemosensors Methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate and its analogs have been identified as potential anion sensors with impressive colorimetric properties for fluoride sensing. These sensors exhibit visible color changes and notable optical shifts in the presence of fluoride ions, marking them as valuable tools in the realm of chemical sensing and environmental monitoring Ma et al., 2013.
Liquid Crystalline Properties Research has delved into the synthesis and characterization of compounds involving methyl 2-(4-hydroxyphenyl)benzoate for their potential as liquid crystals. Specifically, the study of mesogenic homologous series showcases the intriguing mesomorphic behavior of these compounds, suggesting applications in the field of advanced materials and display technologies Thaker et al., 2012.
Photophysical Properties The synthesis and study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives have unveiled their unique luminescence properties, particularly in the context of quantum yields and excited-state proton transfer. This research paves the way for potential applications in optoelectronics and sensor technologies Kim et al., 2021.
Advanced Polymer Synthesis A novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, has been synthesized and characterized for its potential in creating high-performance polymers. The study underscores the importance of this compound in the synthesis of AB-type monomers, hinting at its significant role in the development of new material technologies Qinglon, 2014.
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYIZNZGCNURJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569863 |
Source
|
Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxyphenyl)benzoate | |
CAS RN |
170304-68-4 |
Source
|
Record name | Methyl 4'-hydroxy[1,1'-biphenyl]-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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